2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride
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Overview
Description
2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride is a tetrazolium salt commonly used in biochemical assays. It is known for its ability to act as an electron acceptor in various redox reactions, making it valuable in scientific research, particularly in the fields of biochemistry and cell biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride typically involves the reaction of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized with sodium nitrite in an acidic medium to yield the tetrazolium salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride undergoes various chemical reactions, including:
Reduction: It can be reduced to form formazan derivatives, which are intensely colored and used in colorimetric assays.
Oxidation: The compound can also participate in oxidation reactions, although these are less common.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and ascorbic acid. The reactions are typically carried out in aqueous or alcoholic solutions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro groups.
Major Products
Formazan Derivatives: These are the primary products formed during reduction reactions and are used in various biochemical assays.
Scientific Research Applications
2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride has a wide range of applications in scientific research:
Biochemistry: It is used in assays to measure cell viability and enzyme activity. The reduction of the tetrazolium salt to formazan is a common method to assess metabolic activity.
Cell Biology: The compound is used in cell proliferation assays to determine the growth rate of cells.
Medicine: It is employed in diagnostic tests to detect various diseases based on enzyme activity.
Industry: The compound is used in the development of biosensors and other analytical devices.
Mechanism of Action
The primary mechanism of action of 2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride involves its reduction to formazan by cellular enzymes. This reduction process is facilitated by electron transfer from metabolic intermediates, making it a useful indicator of cellular metabolic activity. The molecular targets include various dehydrogenases and oxidoreductases involved in cellular respiration and metabolism.
Comparison with Similar Compounds
Similar Compounds
Nitrotetrazolium Blue Chloride: Another tetrazolium salt used in similar biochemical assays.
2,3,5-Triphenyltetrazolium Chloride: Commonly used in microbiology to differentiate between viable and non-viable cells.
Uniqueness
2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride is unique due to its specific reduction properties and the distinct color change it undergoes upon reduction. This makes it particularly useful in assays where precise measurement of metabolic activity is required.
Properties
CAS No. |
69231-13-6 |
---|---|
Molecular Formula |
C19H15ClN6O5 |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
2,3-bis(4-nitrophenyl)-5-phenyltetrazol-2-ium;chloride;hydrate |
InChI |
InChI=1S/C19H13N6O4.ClH.H2O/c26-24(27)17-10-6-15(7-11-17)22-20-19(14-4-2-1-3-5-14)21-23(22)16-8-12-18(13-9-16)25(28)29;;/h1-13H;1H;1H2/q+1;;/p-1 |
InChI Key |
XBAVDBNQELUZNQ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-].[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-].O.[Cl-] |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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